molecular formula C5H5NO3 B063259 Methyl oxazole-4-carboxylate CAS No. 170487-38-4

Methyl oxazole-4-carboxylate

Cat. No.: B063259
CAS No.: 170487-38-4
M. Wt: 127.1 g/mol
InChI Key: JZSAEGOONAZWSA-UHFFFAOYSA-N
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Description

Methyl oxazole-4-carboxylate (MOC) is a synthetic compound that has been extensively studied for its various applications in the scientific field. This compound has been found to have a wide range of applications, from being used as a reagent in organic synthesis to its potential use in biochemistry and physiology.

Scientific Research Applications

  • Synthesis of Oxazole-4-Carboxylate Derivatives : A study by Ferreira et al. (2010) demonstrated the preparation of several 2,5-disubstituted oxazole-4-carboxylates. These compounds showed high fluorescence quantum yields and moderate solvent sensitivity, suggesting their potential use as fluorescent probes in biochemistry and material science.

  • Inhibitory Activity on Blood Platelet Aggregation : Ozaki et al. (1983) synthesized Methyl 5-substituted oxazole-4-carboxylates, which exhibited inhibitory activity on blood platelet aggregation, comparable to aspirin. This indicates their potential as therapeutic agents in cardiovascular diseases.

  • Activated Carboxylates in Synthesis : Research by Wasserman et al. (1981) explored the use of oxazoles as masked forms of activated carboxylic acids in chemical synthesis, particularly in the synthesis of macrolides such as recifeiolide.

  • Photochemistry and Vibrational Spectra Studies : A study by Lopes et al. (2011) on Methyl 4-chloro-5-phenylisoxazole-3-carboxylate revealed insights into its photochemistry and spectroscopic properties, which are valuable for applications in material science and photochemistry.

  • Synthesis of Siphonazoles : The works of Zhang et al. (2009) and Jianmin Zhang et al. (2009) demonstrated the use of oxazole derivatives in the synthesis of natural products, specifically siphonazoles, highlighting their role in organic synthesis and drug discovery.

  • Anticancer Activity : A study by Pilyo et al. (2020) synthesized new 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates and evaluated their anticancer activity, indicating their potential in cancer therapy.

  • Kinetics of Photo-Oxidation : Research by Zeinali et al. (2020) focused on the reaction of oxazole derivatives with singlet oxygen, providing valuable information for understanding their roles in biological systems and chemical reactions.

Safety and Hazards

“Methyl oxazole-4-carboxylate” is classified under GHS07 for safety and hazards . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Oxazole and its derivatives, including “Methyl oxazole-4-carboxylate”, have gained strong interest in recent times due to their increasing importance in the field of medicinal chemistry . Their widespread useful biological activities have attracted the attention of chemical and pharmacological communities in their search for new lead compounds .

Biochemical Analysis

Cellular Effects

Methyl oxazole-4-carboxylate has been found to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

methyl 1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSAEGOONAZWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627301
Record name Methyl 1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170487-38-4
Record name 4-Oxazolecarboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170487-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 1,1-carbonyldimidazole (90 g, 0.555 mol) in 400 ml of THF at 0° C. was added dropwise formic acid 25.5 g (0.555 mol) in 100 ml of THF over a 15 min period. The mixture was warmed to room temperature and stirred for 1.5 h. The resulting solution was added via canula to the anion of methyl isocyanoacetate (generated by addition of the methyl isocyanoacetate in 75 ml of THF to a suspension of potassium t-butoxide at 0° C. and stirring for 15 min) at 0° C. During the addition (exothermic), the reaction mixture reached to 20° C. and the ice-bath was removed, stirring the mixture at room temperature for 1 h. The above mixture was quenched with 100 ml of acetic acid followed by 200 ml of water, THF was removed in vacuo, and 1000 ml of chloroform was added to the residual mixture. The organic layer was washed with water (2×200 ml), saturated sodium bicarbonate solution (1×100 ml), water, brine, and dried over sodium sulfate and concentrated in vacuo. The resulting residue was chromatographed on silica (methylene chloride/hexane/ether 7:2:1) to afford 23.5 g (37%) of methyl 4-oxazolecarboxylate.
[Compound]
Name
1,1-carbonyldimidazole
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a novel synthetic route for producing methyl oxazole-4-carboxylate described in the research?

A1: The research presents a novel method for synthesizing this compound through a controlled isomerization process. Specifically, 4-formyl-5-methoxyisoxazoles are treated with Fe(II) catalyst in dioxane at 105°C, leading to the formation of this compound in good yields []. This reaction proceeds through a domino isoxazole-azirine-oxazole isomerization pathway.

Q2: How do the reaction conditions influence the formation of this compound versus other possible products?

A2: The research highlights the crucial role of reaction conditions in controlling the product outcome. While Fe(II) catalysis at 105°C in dioxane favors this compound formation from 4-formyl-5-methoxyisoxazoles, milder conditions (50°C in MeCN) lead to transient 2-acyl-2-(methoxycarbonyl)-2H-azirines. These azirines can then be selectively converted to either isoxazoles (under catalytic conditions) or oxazoles (via non-catalytic thermolysis at higher temperatures) []. Therefore, careful control over temperature and solvent is critical for selective synthesis of the desired product.

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